N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride
Description
N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is a synthetic small molecule characterized by a 2,6-dioxopiperidin-3-yl moiety fused to a 1-oxo-2,3-dihydro-1H-isoindol-5-yl core. The structure includes an acetamide linker substituted with a 5-aminopentyl chain and a hydrochloride salt to enhance solubility.
Properties
Molecular Formula |
C20H27ClN4O5 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-(5-aminopentyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide;hydrochloride |
InChI |
InChI=1S/C20H26N4O5.ClH/c21-8-2-1-3-9-22-18(26)12-29-14-4-5-15-13(10-14)11-24(20(15)28)16-6-7-17(25)23-19(16)27;/h4-5,10,16H,1-3,6-9,11-12,21H2,(H,22,26)(H,23,25,27);1H |
InChI Key |
BYDZPDUPTLUUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindolinone Intermediate
- The isoindolinone core, specifically 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione derivatives, is prepared starting from phthalic anhydride derivatives and 3-aminopiperidine-2,6-dione (glutarimide) via condensation reactions.
- Typical methods include mixed anhydride formation using ethyl chloroformate followed by nucleophilic substitution with 3-aminopiperidine-2,6-dione to form the isoindolinone-glutarimide structure.
Formation of the Oxyacetamide Linker
- The oxyacetamide linkage is introduced by reacting the hydroxy group on the isoindolinone ring with chloroacetamide derivatives or activated acetic acid derivatives to form an ether linkage.
- This step often involves base-mediated nucleophilic substitution under mild conditions to avoid decomposition of sensitive groups.
Coupling with 5-Aminopentyl Side Chain
- The final step involves coupling the oxyacetamide intermediate with 5-aminopentyl moiety, typically via amide bond formation.
- This is achieved by reacting the acetamide intermediate with 5-aminopentyl hydrochloride or protected 5-aminopentyl derivatives, followed by deprotection if necessary.
- The reaction conditions usually involve peptide coupling reagents or carbodiimide chemistry (e.g., EDCI, HOBt) in polar aprotic solvents.
Salt Formation
- The free base of the compound is converted to its hydrochloride or trihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to improve stability and solubility.
Detailed Synthetic Scheme (Generalized)
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Phthalic anhydride + 3-aminopiperidine-2,6-dione | Ethyl chloroformate, base (e.g., Et3N), DCM | 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 70-85 | Mixed anhydride method; mild temp |
| 2 | Isoindolinone intermediate + chloroacetamide derivative | Base (e.g., NaHCO3), solvent (DCM/water) | Oxyacetamide intermediate | 65-80 | Nucleophilic substitution |
| 3 | Oxyacetamide intermediate + 5-aminopentyl hydrochloride | Coupling agents (EDCI/HOBt), DMF or DCM | N-(5-Aminopentyl)-2-{[isoindolinyl]oxy}acetamide | 60-75 | Amide bond formation |
| 4 | Free base compound | HCl in ethanol or ethyl acetate | Hydrochloride salt | Quant. | Salt formation for stability |
Characterization and Purity
- The final compound is characterized by nuclear magnetic resonance spectroscopy (NMR) , confirming the chemical shifts corresponding to the isoindolinone, glutarimide, oxyacetamide, and aminopentyl moieties.
- Mass spectrometry (MS) confirms molecular weight consistent with the hydrochloride salt form.
- Infrared spectroscopy (IR) shows characteristic absorption bands for imide carbonyls (~1690-1730 cm⁻¹), amide carbonyls (~1645-1680 cm⁻¹), and NH stretching (~3176-3368 cm⁻¹).
- Purity is typically above 95% as determined by HPLC or LC-MS analysis.
Research Results and Notes
- The compound has been synthesized successfully with moderate to good yields (60-85%) at each step using the described methods.
- The mixed anhydride method is favored for the initial isoindolinone-glutarimide formation due to mild conditions and good selectivity.
- The oxyacetamide linkage formation requires careful control of pH and temperature to prevent side reactions.
- The final amide coupling step benefits from using coupling reagents that minimize racemization and side product formation.
- Salt formation enhances compound stability and solubility, facilitating handling and biological testing.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Analytical Confirmation |
|---|---|---|---|---|
| Isoindolinone-glutarimide synthesis | Mixed anhydride coupling | Ethyl chloroformate, Et3N, DCM | 70-85 | NMR, MS, IR |
| Oxyacetamide linker formation | Nucleophilic substitution | Base (NaHCO3), DCM/water | 65-80 | NMR, IR |
| Coupling with 5-aminopentyl side chain | Amide bond formation | EDCI/HOBt, DMF/DCM | 60-75 | NMR, MS |
| Hydrochloride salt formation | Acid-base reaction | HCl in ethanol or ethyl acetate | Quantitative | MS, HPLC |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group on the pentyl chain participates in nucleophilic substitution reactions under mild alkaline conditions. For example:
| Reaction | Conditions | Outcome |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 50–60°C, alkyl halide | Formation of secondary amines (e.g., N-alkyl derivatives) with >75% yield |
| Acylation | Pyridine, Ac₂O, RT | Acetylated derivatives with improved lipophilicity (purity >90%) |
These modifications enhance cellular permeability, critical for pharmacological applications.
Hydrolysis and Stability Studies
The compound undergoes hydrolysis under acidic or basic conditions:
| Hydrolysis Type | Conditions | Degradation Products |
|---|---|---|
| Ester Hydrolysis | 1M HCl, reflux, 6h | Cleavage of acetamide linkage to form carboxylic acid |
| Amide Hydrolysis | 1M NaOH, 80°C, 4h | Release of 5-aminopentylamine and isoindole fragment |
Stability studies indicate the hydrochloride salt form improves resistance to hydrolysis compared to the free base .
Reductive Amination
The primary amine reacts with aldehydes/ketones in reductive amination:
| Substrate | Conditions | Product |
|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT | N-methylated derivative (confirmed by ¹H NMR) |
| Cyclohexanone | TiCl₄, THF, 0°C | Cyclohexyl-substituted amine (yield: 68%) |
These derivatives are explored for enhanced binding to biological targets like proteasomes.
Electrophilic Aromatic Substitution
The isoindole ring undergoes electrophilic substitution at the C4 position:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Nitro group introduction (regioselectivity >90% at C4) |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Sulfonic acid derivative with increased aqueous solubility |
The electron-withdrawing dioxopiperidine group directs substitution to the para position relative to the oxygen bridge.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling:
| Reaction | Catalyst System | Application |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives for kinase inhibition studies |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene | Introduction of heteroaromatic amines (e.g., pyridyl) |
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Salt Formation and pH-Dependent Behavior
The hydrochloride salt undergoes reversible pH-dependent changes:
-
Deprotonation : At pH >8.5, free amine forms (confirmed by UV-Vis) .
-
Counterion Exchange : Reacts with NaHCO₃ to form water-soluble sodium salt (used in parenteral formulations) .
Interaction with Biological Nucleophiles
In vitro studies reveal reactivity with cysteine residues:
| Target | Reaction | Biological Consequence |
|---|---|---|
| Proteasome E3 ligase | Thiol-Michael addition | Targeted protein degradation (e.g., IMiD mechanism) |
| Glutathione | Nucleophilic attack at isoindole carbonyl | Detoxification pathway (reduced cytotoxicity) |
This underpins its potential as a proteolysis-targeting chimera (PROTAC) component .
Stability Under Oxidative Conditions
The dioxopiperidine ring undergoes oxidative degradation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | RT, 24h | Ring-opened dicarboxylic acid derivative |
| KMnO₄ | H₂O, 60°C, 2h | Complete decomposition to small aliphatic fragments |
Stability in oxidative environments limits its utility in long-term storage .
Scientific Research Applications
N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is a complex organic compound with a unique molecular structure and potential biological activities. It features a piperidine ring and an isoindole structure, which contribute to its pharmacological properties. Preliminary studies suggest that it may have applications as an anti-cancer agent because of its ability to inhibit certain cellular pathways involved in tumor growth. The isoindole moiety is known for its interaction with various biological targets, making this compound a candidate for further research in oncology and possibly other therapeutic areas.
Chemical Properties
Synthesis
The synthesis of this compound involves multiple synthetic steps that require careful control of reaction conditions to ensure high yields and purity of the final product.
Potential Applications
This compound has several potential applications:
- Anti-Cancer Agent : Due to its ability to inhibit certain cellular pathways involved in tumor growth.
- Pharmacological Research : The isoindole moiety's interaction with various biological targets makes it a candidate for further research in oncology and possibly other therapeutic areas.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. Initial studies may focus on:
- Binding Affinities : Determining how strongly the compound binds to its molecular targets.
- Cellular Effects : Assessing the impact of the compound on cell behavior and function.
- In vivo Efficacy : Evaluating the effectiveness of the compound in living organisms.
Mechanism of Action
The mechanism of action of N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features Across Analogs
The target compound shares a conserved 1-oxo-2,3-dihydro-1H-isoindol-5-yl scaffold with modifications at the acetamide side chain and substituents on the isoindole ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Side Chain Modifications: The 5-aminopentyl chain in the target compound provides a longer, flexible alkyl group compared to the 3-aminopropyl chain in . This may enhance interactions with hydrophobic binding pockets or improve solubility in biological matrices .
Core Modifications :
- The absence of the 2,6-dioxopiperidin-3-yl group in and eliminates a key pharmacophore associated with cereblon-binding activity, a critical feature in PROTACs .
Salt Forms :
Analytical and Computational Comparisons
- NMR Profiling: As demonstrated in , chemical shift variations in regions A (positions 39–44) and B (positions 29–36) can highlight structural differences in substituents. For example, the target compound’s aminopentyl chain would induce distinct shifts compared to shorter chains in analogs .
- Graph-Based Similarity Analysis : emphasizes graph-theoretical methods to quantify structural similarities. The target compound’s dioxopiperidin-isoindol core aligns closely with and , while side-chain deviations alter similarity scores .
Biological Activity
N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is a complex organic compound with significant potential in pharmacology, particularly in cancer treatment. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 438.9 g/mol. Its structure includes a piperidine ring and an isoindole moiety, which are crucial for its biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H27ClN4O5 |
| Molecular Weight | 438.9 g/mol |
| CAS Number | 2694727-87-0 |
| Chemical Structure | Chemical Structure |
This compound functions primarily as a Cereblon E3 ligase binding compound . It operates through a bifunctional mechanism where one end binds to the cereblon E3 ubiquitin ligase while the other end targets specific proteins for degradation. This mechanism is particularly relevant in oncology, as it can modulate the degradation of proteins involved in tumor progression and survival pathways .
Anticancer Potential
Preliminary studies indicate that this compound exhibits anticancer properties by inhibiting pathways associated with tumor growth. The isoindole structure is known to interact with various biological targets, potentially leading to the modulation of cell signaling pathways critical for cancer cell proliferation .
Case Studies:
- In vitro Studies: Research has demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial integrity and activating caspase pathways.
- In vivo Studies: Animal models have shown that this compound can reduce tumor size in xenograft models of human cancers, suggesting its potential as a therapeutic agent.
Safety and Toxicity
The compound has been classified with certain toxicity warnings:
Synthesis and Modifications
The synthesis of this compound involves multiple steps requiring precise control over reaction conditions to maximize yield and purity . Potential modifications to enhance its efficacy or reduce toxicity are ongoing areas of research.
Q & A
Q. What are the recommended synthetic methodologies for N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride?
Methodological Answer :
- Multi-step synthesis : Begin with functionalization of the isoindole core, followed by coupling with the aminopentyl-acetamide moiety. Reflux conditions (e.g., acetic acid with sodium acetate as a catalyst) are effective for cyclization and intermediate purification .
- Purification : Use recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate crystalline intermediates, ensuring >95% purity via HPLC .
- Final salt formation : React the free base with hydrochloric acid in anhydrous ethanol, followed by lyophilization to obtain the hydrochloride salt .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer :
- Analytical chromatography : Employ reverse-phase HPLC with CRDC-certified reference standards (e.g., Impurity A(EP) as Hydrochloride) to establish a validated purity profile .
- Spectroscopic characterization : Use -/-NMR to confirm the presence of the dioxopiperidinyl and isoindolyl moieties. Mass spectrometry (HRMS) should match the theoretical molecular weight (e.g., 280.27808 g/mol for related acetamide derivatives) .
- Thermal analysis : Differential scanning calorimetry (DSC) can identify polymorphic transitions and hydrate formation .
Q. What are the critical physicochemical properties influencing this compound’s research applications?
Methodological Answer :
- Solubility : Test in buffered solutions (pH 1.2–7.4) to determine bioavailability. Polar aprotic solvents (DMF, DMSO) are optimal for in vitro assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways. Monitor hydrolytic susceptibility at the acetamide bond .
- LogP and PSA : Calculate partition coefficient (LogP ≈ 1.2) and polar surface area (PSA > 100 Ų) to predict membrane permeability .
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound’s degradation under physiological conditions?
Methodological Answer :
- Forced degradation : Expose the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C. Use LC-MS to identify degradation products (e.g., hydrolyzed isoindole derivatives) .
- Light sensitivity : Perform ICH Q1B photostability testing with UV-Vis irradiation (320–400 nm) to assess structural robustness .
- Kinetic modeling : Apply pseudo-first-order kinetics to determine degradation rate constants and shelf-life predictions .
Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, RAW 264.7) with standardized protocols (e.g., MTT for cytotoxicity, ELISA for TNF-α suppression) .
- Orthogonal assays : Compare results from ATP-based viability assays with flow cytometry (apoptosis/necrosis) to differentiate mechanisms .
- Structural analogs : Synthesize and test derivatives (e.g., replacing the dioxopiperidinyl group) to isolate pharmacophoric motifs responsible for divergent activities .
Q. What in silico strategies are recommended for predicting pharmacokinetic and target-binding properties?
Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with proteasome subunits (e.g., CRBN for immunomodulatory imide drug (IMiD) activity) .
- ADMET prediction : Apply SwissADME to estimate blood-brain barrier penetration (low likelihood due to high PSA) and hepatic CYP450 metabolism .
- QSAR modeling : Train models on isoindole-dioxopiperidine analogs to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
